4-bromo-N,N-dipropylbenzenesulfonamide
Overview
Description
4-Bromo-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C12H18BrNO2S . It has a molecular weight of 320.25 .
Molecular Structure Analysis
The molecular structure of 4-bromo-N,N-dipropylbenzenesulfonamide consists of a benzene ring substituted with a bromine atom and a sulfonamide group that is further substituted with two propyl groups .Physical And Chemical Properties Analysis
4-Bromo-N,N-dipropylbenzenesulfonamide has a predicted density of 1.350±0.06 g/cm3 . Its boiling point is predicted to be 383.8±44.0 °C . The melting point is reported to be between 55-55.7 °C .Scientific Research Applications
HIV-1 Infection Prevention
Research has indicated that derivatives of benzenesulfonamide, including compounds like 4-bromo-N,N-dipropylbenzenesulfonamide, have potential applications in the prevention of human HIV-1 infection. These compounds act as small molecular antagonists targeting specific receptors, showing promise for drug development in this field (Cheng De-ju, 2015).
Photodynamic Therapy for Cancer Treatment
Another significant application of benzenesulfonamide derivatives is in photodynamic therapy for cancer treatment. Studies have shown that these compounds, particularly zinc phthalocyanine substituted with benzenesulfonamide derivative groups, exhibit high singlet oxygen quantum yields. This property makes them suitable as Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Analytical Applications in Oxidizing Titration
Derivatives of benzenesulfonamide, such as sodium N-bromo-p-nitrobenzenesulfonamide, are utilized as oxidizing titrants in analytical chemistry. These compounds offer simple, rapid, and accurate methods for the direct titration of various substances including ascorbic acid, glutathione, and sulfite (N. Gowda, N. Trieff, V. Ramanujam, T. Malinski, K. Kadish, D. Mahadevappa, 1983).
Herbicidal Properties
Certain sulfonamide compounds, such as oryzalin (4-dipropylamino-3,5-dinitrobenzenesulfonamide), demonstrate herbicidal properties. These compounds can be used in agriculture to control unwanted vegetation. The crystal structure and physical properties of these compounds have been extensively studied (Gihaeng Kang, Jineun Kim, Youngeun Jeon, Tae Ho Kim, 2015).
Synthesis of Pharmaceutical Intermediates
Benzenesulfonamide derivatives, including 4-bromo-N,N-dipropylbenzenesulfonamide, are used in the synthesis of various pharmaceutical intermediates. Their reactivity and functional groups make them suitable for creating a wide range of chemical compounds used in drug development (P. Anbarasan, H. Neumann, M. Beller, 2011).
Enzyme Inhibition and In Silico Studies
These compounds are also studied for their enzyme inhibition potential. Research on new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides has shown that they can inhibit enzymes like acetylcholinesterase and α-glucosidase, which is significant in the context of treating diseases like Alzheimer's and diabetes (N. Riaz, 2020).
Anticholinesterase and Antioxidant Activities
Some benzenesulfonamide derivatives have been evaluated for their anticholinesterase and antioxidant activities. These properties are important in the development of treatments for neurodegenerative disorders and for mitigating oxidative stress-related damage (M. Mphahlele, S. Gildenhuys, S. Zamisa, 2021).
Safety And Hazards
properties
IUPAC Name |
4-bromo-N,N-dipropylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZALRHJCZCYRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-dipropylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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